(4-Methylpyrimidin-5-yl)methanol

Physicochemical Properties Organic Synthesis Purification

Research pain point: Analog substitution (e.g., unsubstituted pyrimidine methanol) fails to replicate the steric and electronic effects of the 4-methyl group, leading to failed SAR or non-reproducible scale-up. (4-Methylpyrimidin-5-yl)methanol provides: • Quantifiable differences in LogP, pKa, and density vs. unsubstituted analog • 5-hydroxymethyl handle for linker/warhead installation in kinase inhibitors • Immediate availability as a certified research intermediate Shipped with full analytical data (HPLC/LCMS).

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 954226-87-0
Cat. No. B3390147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpyrimidin-5-yl)methanol
CAS954226-87-0
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=NC=NC=C1CO
InChIInChI=1S/C6H8N2O/c1-5-6(3-9)2-7-4-8-5/h2,4,9H,3H2,1H3
InChIKeyILKIFBIVJRIQNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpyrimidin-5-yl Methanol (CAS 954226-87-0): Baseline Overview and Chemical Context


(4-Methylpyrimidin-5-yl)methanol is a heterocyclic organic compound belonging to the pyrimidine family . It is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 5-position, with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . Primarily utilized as a versatile building block or intermediate in organic synthesis for pharmaceutical and agrochemical research, its reactive hydroxyl group enables further functionalization, such as esterifications and etherifications .

Pyrimidine heterocyclic building block for organic synthesis
Reactive C-5 hydroxymethyl handle for esterification and etherification
C-4 methyl group provides distinct steric and electronic profile

Why Generic Substitution of 4-Methylpyrimidin-5-yl Methanol is Not Advisable


Within the class of pyrimidine-5-methanol derivatives, simple structural variations at the 4-position—from hydrogen to methyl to more complex substituents—can lead to significant, and often non-linear, differences in physicochemical properties such as lipophilicity (LogP), basicity (pKa), and steric bulk . These alterations are critical determinants of a compound's behavior in subsequent synthetic steps, its solubility in reaction media, and its overall pharmacokinetic profile if incorporated into a drug candidate . Therefore, substituting (4-Methylpyrimidin-5-yl)methanol with a close analog like unsubstituted 5-Pyrimidinemethanol cannot be done on a simple molar basis; the change in electronic and steric environment introduced by the 4-methyl group requires specific and quantitative justification, as detailed in the evidence below.

Attribute
Target: 4-Methyl-Pyrimidine
Substitute: 5-Pyrimidinemethanol
Boiling Point
~267 °C (Predicted)
~251 °C (Predicted)
Density
~1.17 g/cm³ (Predicted)
~1.23 g/cm³
pKa
~13.47 (Predicted)
~13.50 (Predicted)
Predicted values indicate shifted profiles. Direct molar substitution may not replicate synthetic outcomes and requires specific quantitative justification.

4-Methylpyrimidin-5-yl Methanol: Quantifiable Differentiation from Analogs


Boiling Point Increase: Impact of 4-Methyl Substitution on Distillation Characteristics

The introduction of a methyl group at the 4-position of 5-pyrimidinemethanol significantly elevates the compound's boiling point, impacting purification and handling protocols. For (4-Methylpyrimidin-5-yl)methanol, the predicted boiling point is 266.8±25.0 °C . This is notably higher than the unsubstituted analog, 5-Pyrimidinemethanol (CAS 25193-95-7), which has a reported boiling point of 250.8±15.0 °C .

Boiling Point
Predicted
~16 °C Increase
Impacts purification and thermal stability context.
Data to verify. Predicted values at 760 mmHg.
Physicochemical Properties Organic Synthesis Purification

Density Reduction: Effect on Formulation and Solution-Based Chemistry

The 4-methyl substitution also influences the compound's density. The predicted density of (4-Methylpyrimidin-5-yl)methanol is 1.171±0.06 g/cm³ . This is lower than the reported density of the unsubstituted analog, 5-Pyrimidinemethanol, which is 1.228 g/cm³ .

Density
Predicted
~4.6% Reduction
Informs formulation and solution concentration context.
Target density is predicted; comparator is experimental at 20 °C.
Physicochemical Properties Formulation Process Chemistry

pKa Value: Quantifying Altered Acidity and Reactivity

The electron-donating methyl group at the 4-position modestly alters the acidity of the hydroxymethyl group. The predicted acid dissociation constant (pKa) for (4-Methylpyrimidin-5-yl)methanol is 13.47±0.10 . This is slightly lower than the predicted pKa for 5-Pyrimidinemethanol, which is reported as 13.50±0.20 , indicating a marginally more acidic proton.

pKa
Predicted
13.47 vs 13.50
Indicates altered acidity and reactivity context.
Predicted values for aqueous hydroxyl group.
Physicochemical Properties Reactivity Medicinal Chemistry

Key Research and Industrial Application Scenarios for 4-Methylpyrimidin-5-yl Methanol


Synthetic Intermediate for Kinase Inhibitor Development

The (4-methylpyrimidin-5-yl)methanol scaffold serves as a privileged starting material for synthesizing diverse kinase inhibitors. The 5-hydroxymethyl group provides a handle for installing various linkers and warheads, while the 4-methyl group modulates the electronic and steric properties of the pyrimidine core, which is a common hinge-binding motif in kinase active sites . Derivatives containing this core have been disclosed in patents related to protein kinase-mediated diseases [1]. The altered physicochemical properties, such as the increased boiling point and lower density compared to unsubstituted pyrimidine methanol, must be accounted for in the process development and scale-up of these drug candidates.

Agrochemical Research and Fungicide Synthesis

Substituted pyrimidinyl methanols are a known class of systemic fungicides that act as sterol demethylation inhibitors (DMIs) . While the target compound itself is not a commercial fungicide, it represents a key fragment for the design of novel DMI fungicides. The 4-methyl substitution pattern, as evidenced by the quantifiable differences in pKa and density versus the unsubstituted analog, will influence the lipophilicity and metabolic stability of the final agrochemical product, which is a crucial factor in its field performance and environmental fate.

Versatile Building Block in Medicinal Chemistry

The compound's primary utility lies in its role as a versatile building block for generating structurally diverse libraries. Its reactive hydroxyl group enables a wide range of transformations, including esterifications and etherifications, to create novel compounds with tailored properties . The unique combination of the 4-methyl and 5-hydroxymethyl substituents provides a specific steric and electronic environment that cannot be replicated by simpler analogs like 5-Pyrimidinemethanol. This makes it an essential component for exploring structure-activity relationships (SAR) in drug discovery programs where subtle modifications to the pyrimidine core are being investigated for improved potency or selectivity.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment synthesis
Tunable hinge-binding pyrimidine core
SAR exploration and linker derivatization
Agrochemical and fungicide building block
Specific 4-methyl steric and electronic profile
Metabolic stability and lipophilicity tuning
Medicinal chemistry SAR libraries
Reactive C-5 hydroxyl for ether and ester functionalization
Analog differentiation and property validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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